4-Methylheptane-3,5-dione

Biocatalysis Pheromone synthesis Ketoreductase

4-Methylheptane-3,5-dione (CAS 1187-04-8), also named 4-methyl-3,5-heptanedione, is a β-diketone with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g·mol⁻¹. The compound is characterized by two carbonyl groups separated by a single methine carbon that bears a methyl substituent at the 4-position, a structural feature that distinguishes it from the parent 3,5-heptanedione scaffold.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 1187-04-8
Cat. No. B189975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylheptane-3,5-dione
CAS1187-04-8
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C(=O)CC
InChIInChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3
InChIKeyFIJLPSJMPXGRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylheptane-3,5-dione (CAS 1187-04-8) – Key Facts for Scientific Procurement and Selection


4-Methylheptane-3,5-dione (CAS 1187-04-8), also named 4-methyl-3,5-heptanedione, is a β-diketone with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g·mol⁻¹ [1]. The compound is characterized by two carbonyl groups separated by a single methine carbon that bears a methyl substituent at the 4-position, a structural feature that distinguishes it from the parent 3,5-heptanedione scaffold [1][2]. 4-Methylheptane-3,5-dione serves as a critical precursor in the stereoselective synthesis of the aggregation pheromone (+)-sitophilure and is itself a male-specific semiochemical in several weevil species [3].

Why 4-Methylheptane-3,5-dione Cannot Be Replaced by Generic β-Diketones – Key Selection Rationale


Although β-diketones such as 3,5-heptanedione or 2,4-pentanedione share the same functional group array, the presence of the 4-methyl substituent in 4-methylheptane-3,5-dione creates a stereogenic center that is essential for the diastereoselective enzymatic reduction yielding (+)-sitophilure [1][2]. Substituting with an unmethylated analogue would abolish the chiral induction pathway entirely, while moving to a bulkier analogue such as 2,2,6,6-tetramethyl-3,5-heptanedione alters both the steric environment and the keto–enol equilibrium sufficiently to prevent the same biocatalytic outcome [1]. The quantitative evidence below demonstrates that differences in boiling point, chromatographic retention, biological receptor specificity, and enzymatic reduction performance render simple in-class substitution inadequate for procurement or process development.

Head-to-Head Quantitative Evidence: 4-Methylheptane-3,5-dione Versus Closest β-Diketone Analogs


Enzymatic Reduction Stereoselectivity: 4-Methylheptane-3,5-dione Enables >99% ee and 96% de in (+)-Sitophilure Synthesis

The enzymatic reduction of 4-methylheptane-3,5-dione by isolated NADPH-dependent ketoreductase KRED-A1C produces (4S,5R)-5-hydroxy-4-methyl-3-heptanone, the natural pheromone (+)-sitophilure, with an isolated yield of 85%, diastereomeric excess (de) of 96%, and enantiomeric excess (ee) >99% [1]. In contrast, the parent compound 3,5-heptanedione lacks the 4-methyl stereocenter and cannot yield this chiral product through the same biocatalytic pathway; its reduction products are achiral or racemic mixtures of α-alkyl-β-hydroxy ketones with no application as species-specific semiochemicals [1]. Screening of 64 ketoreductases revealed that only enzymes with unusual anti-Prelog selectivity, such as KRED-A1C, KRED-A1B, and KRED-A1D, could achieve this stereochemical outcome, with reaction completion times as short as 40–60 minutes [1].

Biocatalysis Pheromone synthesis Ketoreductase

GC Retention Index Differentiation: 4-Methylheptane-3,5-dione (RI 1055.9) vs. 3,5-Heptanedione (RI 977)

On a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm, helium carrier gas, temperature program 60 °C → 210 °C → 280 °C), 4-methylheptane-3,5-dione exhibits a Van Den Dool and Kratz retention index (RI) of 1055.9 [1]. The closely related analog 3,5-heptanedione, analyzed under comparable GC conditions, has a reported RI of 977 [2]. The RI difference of ΔRI = 78.9 is well above the threshold required for baseline resolution in routine capillary GC, enabling unambiguous identification of the methylated compound in complex volatile mixtures such as insect headspace extracts [3][4]. This analytical differentiation is critical for quality control of synthetic batches and for ecological studies where the diketone serves as a semiochemical marker.

Gas Chromatography Analytical chemistry Retention index

Olfactory Receptor Neuron Specificity: 4-Methylheptane-3,5-dione Elicits ≥60 Spikes/s in Male Weevil ORNs; 3,5-Heptanedione Does Not

In single sensillum recordings of Sitona discoideus (lucerne weevil), specialized olfactory receptor neurons (ORNs) classified as M-PM-A in males respond to 4-methylheptane-3,5-dione with spike rates ≥60 spikes/s (recorded as +++++++ on the standardized responsiveness scale) [1][2]. By contrast, female sensilla of the same species contain no ORN population sensitive to this diketone, while they do respond to the reduced stereoisomers of 5-hydroxy-4-methyl-3-heptanone [1][3]. This sex-specific, compound-specific neuronal tuning is absent for the simpler β-diketone 3,5-heptanedione, which was not detected as a behaviorally active compound in headspace collections of S. discoideus males [1]. The validated specificity at the olfactory receptor level identifies 4-methylheptane-3,5-dione as a male-emitted aggregation pheromone component, a biological role not shared by its unmethylated or differently methylated β-diketone congeners [3].

Chemical ecology Semiochemistry Electrophysiology

Boiling Point and Volatility Profile: 4-Methylheptane-3,5-dione (197.4 °C) vs. 3,5-Heptanedione (175–177 °C) vs. 2,4-Pentanedione (140 °C)

4-Methylheptane-3,5-dione exhibits a boiling point of 197.4 °C at 760 mmHg and a vapor pressure of 0.379 mmHg at 25 °C . The unmethylated parent, 3,5-heptanedione, boils at 175–177 °C at 760 mmHg (lit.) with a vapor pressure of approximately 0.8 mmHg at 25 °C [1]. The simplest β-diketone, 2,4-pentanedione (acetylacetone), boils at 140 °C with a vapor pressure of 6–7 mmHg at 25 °C [2]. The 22 °C boiling point elevation and approximately 2-fold lower vapor pressure relative to 3,5-heptanedione reflect the additional methyl group and increased molecular weight, directly affecting distillation-based purification strategies and headspace volatility in semiochemical release devices.

Physical chemistry Separation science Volatility

Optimal Procurement and Deployment Scenarios for 4-Methylheptane-3,5-dione Based on Quantitative Differentiation Evidence


Chemoenzymatic Synthesis of (+)-Sitophilure Aggregation Pheromone

The most commercially validated application of 4-methylheptane-3,5-dione is its use as the key intermediate in the two-step chemoenzymatic synthesis of (+)-sitophilure, the aggregation pheromone of rice weevil (Sitophilus oryzae) and maize weevil (Sitophilus zeamais) [1]. The enzymatic reduction with KRED-A1C proceeds with 85% yield, 96% de, and >99% ee at preparative scale (1.35 mmol substrate, 165 mg isolated product), with catalytic NADPH cofactor recycling [1]. The overall process from commercially available 3,5-heptanedione delivers 81% yield in two steps, representing the most straightforward synthetic route reported to date [1][2]. Users procuring this compound for pheromone synthesis programs should specify purity suitable for biocatalytic transformation and confirm the absence of residual 3,5-heptanedione via GC analysis using the retention index differentiation (RI 1055.9 vs. 977) described above.

Chemical Ecology Research and Pheromone Lure Development for Weevil Monitoring

4-Methylheptane-3,5-dione has been confirmed as a male-specific aggregation pheromone component in Sitona discoideus (lucerne weevil), where it is the major volatile emitted during the autumnal post-aestivatory flight period [3]. Single sensillum recordings demonstrate that specialized olfactory receptor neurons in male antennae respond to this diketone with spike rates ≥60 spikes/s, while female sensilla show no response to the compound [3][4]. This sex-specificity and neuronal sensitivity establish the compound as a species- and sex-specific semiochemical tool for monitoring and trapping programs. Researchers developing weevil lures must source 4-methylheptane-3,5-dione specifically; no other β-diketone elicits the same olfactory response in this species [3].

Analytical Reference Standard for GC-MS Identification of Insect Semiochemicals

The well-defined Kovats retention index (RI 1055.9 on HP-5MS) and NIST-standardized mass spectral data make 4-methylheptane-3,5-dione a valuable reference compound for gas chromatographic–mass spectrometric identification of insect volatiles [2][5]. The 78.9-unit RI difference from 3,5-heptanedione (RI 977) ensures unambiguous identification even when these compounds co-occur in headspace extracts [2]. SpectraBase lists 1 FTIR and 2 GC-MS spectra for this compound, and the Pherobase database catalogs its behavioral function across multiple insect species [5][6]. Quality control and analytical laboratories procuring this compound as a certified reference material should verify the RI value and mass spectral match against the NIST library entry.

Coordination Chemistry and Metal Chelation Studies

As a β-diketone, 4-methylheptane-3,5-dione can function as a bidentate O,O-chelating ligand for transition metal and lanthanide ions [7]. The 4-methyl substituent introduces steric and electronic modulation of the diketonate binding pocket compared to the unsubstituted 3,5-heptanedione scaffold, potentially tuning complex stability, volatility, and photophysical properties. While quantitative head-to-head complexation data against other β-diketonate ligands remain sparse in the open literature, the unique combination of a stereogenic center at the α-carbon and the absence of bulky tert-butyl groups (present in 2,2,6,6-tetramethyl-3,5-heptanedione) offers a distinct steric profile [7]. Researchers exploring structure–property relationships in metal diketonate complexes should consider 4-methylheptane-3,5-dione as a ligand candidate with intermediate steric demand.

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